
L-galactopyranose
Overview
Description
L-Galactopyranose is the L-enantiomer of galactopyranose, a hexose monosaccharide with the molecular formula C₆H₁₂O₆. It belongs to the galactose family and is structurally characterized by a six-membered pyranose ring with hydroxyl groups in specific stereochemical orientations. Unlike its more common D-enantiomer (D-galactopyranose), this compound is less abundant in nature but plays critical roles in certain biological systems. For example, it is a primary metabolite involved in carbohydrate metabolism and serves as a structural component in sulfated polysaccharides found in marine organisms like ascidians (tunicates) and red algae . Synthetic derivatives of this compound, such as carba-β-L-galactopyranose, have been developed for therapeutic and biochemical research purposes .
Preparation Methods
Chemical Synthesis and Acid-Catalyzed Hydrolysis
Chemical methods for L-galactopyranose preparation often involve controlled hydrolysis of polysaccharides or stereoselective synthesis from simpler sugars. A notable approach described in US20170071841A1 utilizes agarose, a marine polysaccharide composed of alternating D-galactose and 3,6-anhydro-L-galactopyranose units. Hydrolysis with weak acids (e.g., acetic acid, citric acid) at 40–150°C generates agarooligosaccharides, which are further degraded enzymatically to yield this compound derivatives .
Weak Acid Hydrolysis Conditions
The patent specifies optimal conditions for minimizing over-degradation:
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Acid concentration : 20–40% (w/v)
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Temperature : 40–150°C
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Reaction time : 30 minutes to 6 hours
Post-hydrolysis, the agarooligosaccharides are purified using lower alcohols (e.g., ethanol), achieving >90% purity. This step avoids the non-specific bond cleavage associated with strong acids, preserving the this compound configuration .
Enzymatic and Biocatalytic Approaches
Enzymatic methods offer superior stereocontrol for this compound synthesis. Ohashi et al. (2017) demonstrated the use of bacterial L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) to convert L-galactose into GDP-L-galactopyranose, a nucleotide-activated form critical for glycosyltransferase reactions .
FKP-Catalyzed GDP-L-Galactopyranose Synthesis
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Substrates : L-Galactose, ATP, GTP
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Enzyme : Recombinant FKP from Bacteroides fragilis
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Conditions : 37°C, pH 7.4, 20-hour reaction
This method bypasses the low equilibrium yields of plant GDP-D-mannose 3',5'-epimerase (GME), which produces GDP-L-galactopyranose alongside GDP-L-gulose .
Biosynthetic Pathways in Microorganisms
The PMC5441726 study identified a GDP-L-galactopyranose mutase (MtdL) in Actinoplanes sp. SE50/110, which catalyzes the reversible conversion of GDP-L-galactopyranose to GDP-L-galactofuranose . This enzyme enables microbial production of this compound-containing natural products like nucleoside antibiotic A201A.
MtdL Reaction Mechanism
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Cofactors : Requires Mg²⁺ or Mn²⁺
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Equilibrium : 91:9 pyranose:furanose ratio
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Anomeric configuration : α-L-galactofuranose formed from β-L-galactopyranose .
MtdL’s activity underscores the role of nucleotide sugars in tailoring natural product scaffolds, with implications for engineering this compound biosynthesis in heterologous hosts.
Industrial-Scale Production and Purification
Large-scale this compound production combines chemical and enzymatic steps. US20170071841A1 outlines a two-stage process:
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Chemical hydrolysis : Agarose → agarooligosaccharides
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Enzymatic degradation :
Table 1: Industrial Production Parameters
Step | Enzyme/Reagent | Temperature | Time | Yield |
---|---|---|---|---|
Agarose hydrolysis | 30% acetic acid | 100°C | 4 hrs | 76 g/100 g agarose |
Enzymatic degradation | Aga50D + sdNABH | 30°C | 3 days | 15.21 g LAH/100 g |
Purification via silica gel and Biogel P2 chromatography achieves 96% purity, validated by GC/MS and NMR .
Analytical Validation and Structural Confirmation
Structural elucidation of this compound derivatives relies on advanced spectroscopic techniques:
Chemical Reactions Analysis
Enzymatic Pyranose–Furanose Mutase Activity
L-galactopyranose undergoes a ring-contraction reaction catalyzed by GDP-L-galactose mutase (MtdL) , converting it to GDP-L-galactofuranose (GDP-L-Galf). This reaction is essential in biosynthetic pathways for natural products like nucleoside antibiotic A201A .
Reaction Mechanism:
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Substrate : GDP-β-L-galactopyranose
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Cofactors : Mg²⁺ or Mn²⁺ (required for activity)
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Key Residues : Asp109, Asp111, and Arg159 form a catalytic triad .
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Proposed Pathway :
Experimental Data:
Parameter | Value | Source |
---|---|---|
Reaction Temperature | 37°C | |
Mg²⁺/Mn²⁺ Concentration | 2 mM | |
Pyranose:Furanose Ratio | 91:9 (post-reaction) | |
Mutant Activity Loss | D109A, D111A, R159A: 0% yield |
This reaction contrasts with flavin-dependent UDP-galactopyranose mutases (UGMs), which act on D-galactose .
Regioselective Benzoylation
This compound derivatives undergo regioselective acylation, similar to D-galactose analogs, to generate protected intermediates for glycochemistry .
Reaction Conditions:
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Reagent : Benzoyl chloride (BzCl, 2.1–3.1 equiv)
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Temperature : −40°C
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Catalyst : 4-Dimethylaminopyridine (DMAP)
Observed Selectivity:
For α-linked L-galactopyranosides, benzoylation occurs preferentially at the 2,3,6-hydroxyl positions (Table 1) :
Substrate | Product | Yield (%) |
---|---|---|
α-SPh thioglycoside | 2,3,6-tri-O-benzoylate | 78 |
6-O-TIPS methyl glycoside | 2,3,6-tri-O-benzoylate | 74 |
TIPS = Triisopropylsilyl
Steric effects and anomeric configuration influence reactivity, with β-anomers showing reduced efficiency .
Role in Biosynthetic Pathways
This compound serves as a precursor in the biosynthesis of GDP-L-Galf, which is incorporated into antimicrobial agents via glycosyltransferases:
Key Enzymes:
Enzyme | Function | Cofactor |
---|---|---|
MtdH | GDP-α-D-mannose 4,6-dehydratase | NAD⁺ |
MtdJ | GDP-4-keto-6-deoxy-D-mannose reductase | NADPH |
MtdL | GDP-L-galactose mutase | Mg²⁺/Mn²⁺ |
Structural and Mechanistic Insights
Scientific Research Applications
Food Science Applications
L-Galactopyranose is primarily recognized for its functional properties in food products:
- Prebiotic Effects : this compound serves as a prebiotic, promoting the growth of beneficial gut bacteria. Studies indicate that it can enhance the gut microbiota, which is crucial for digestive health .
- Texture Modification : In food formulations, this compound can influence the texture and stability of products. Its ability to form gels makes it useful in creating stable emulsions and foams in various food items .
- Sweetness Enhancement : As a sugar derivative, it can enhance sweetness in low-calorie food products without significantly increasing caloric content. This property is valuable for developing healthier food alternatives .
Pharmaceutical Applications
The pharmaceutical industry has explored this compound for various therapeutic uses:
- Drug Delivery Systems : this compound derivatives are being investigated as carriers for drug delivery systems. Their ability to form hydrogels can encapsulate drugs and facilitate controlled release, improving therapeutic efficacy .
- Antiviral Properties : Research indicates that certain derivatives of this compound exhibit antiviral activity. They may inhibit viral replication, making them potential candidates for antiviral drug development .
- Skin Whitening Agents : Compounds derived from this compound have been shown to possess skin whitening properties. These compounds can inhibit melanin production in skin cells, offering potential applications in cosmetic formulations aimed at skin lightening .
Biotechnological Applications
In biotechnology, this compound plays a significant role in metabolic engineering:
- Ascorbate Biosynthesis : this compound is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in plants. Genetic modifications that enhance the conversion of GDP-L-galactose to L-galactose can lead to increased ascorbate levels, which are beneficial for plant health and human nutrition .
- Enzymatic Reactions : Enzymes that utilize this compound as a substrate are being studied for their potential in biocatalysis. These enzymes can facilitate various biochemical reactions, leading to the production of valuable compounds in industrial processes .
Data Table: Summary of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Food Science | Prebiotic effects | Promotes gut health |
Texture modification | Enhances stability of food products | |
Sweetness enhancement | Low-calorie alternatives | |
Pharmaceutical | Drug delivery systems | Controlled release of therapeutics |
Antiviral properties | Potential treatment for viral infections | |
Skin whitening agents | Reduces melanin production | |
Biotechnology | Ascorbate biosynthesis | Increases vitamin C levels |
Enzymatic reactions | Produces valuable compounds |
Case Studies and Research Findings
- Prebiotic Effects : A study demonstrated that dietary inclusion of this compound significantly improved gut microbiota diversity and composition in animal models, suggesting its potential as a functional food ingredient .
- Antiviral Activity : Research published in a peer-reviewed journal highlighted the antiviral properties of sulfated derivatives of this compound against influenza viruses, indicating their potential use as therapeutic agents .
- Skin Whitening Efficacy : A clinical trial assessed the skin whitening effects of products containing this compound derivatives on human subjects over a 12-week period, showing significant reductions in melanin index scores compared to control groups .
Mechanism of Action
L-galactopyranose exerts its effects through various mechanisms:
Hydrogen Bonding: Forms strong hydrogen bonds, contributing to the gelation properties of agarose.
Enzymatic Interactions: Acts as a substrate for enzymes like α-agarase and β-agarase, which hydrolyze it into simpler sugars
Comparison with Similar Compounds
D-Galactopyranose
- Structural Differences: L-Galactopyranose is the mirror image of D-galactopyranose, differing in the configuration of hydroxyl groups at the C2, C3, and C4 positions. For example, in the α-anomer of this compound, the hydroxyl group at C1 is axial, whereas in β-D-galactopyranose, it is equatorial .
- Functional Properties: D-Galactopyranose is a key component of lactose, glycoproteins, and glycolipids in mammals. this compound is primarily found in sulfated polysaccharides (e.g., ascidian galactans) and agarose, where it contributes to gelation properties .
- Synthesis: D-Galactopyranose is biosynthesized via the Leloir pathway, while this compound is often synthesized chemically, such as through iodine-mediated isopropylidene protection of L-galactose .
3,6-Anhydro-α-L-Galactopyranose (Agarose Unit)
- Structure: A derivative of this compound with an anhydro bridge between C3 and C6, forming a rigid 3,6-anhydro ring. It alternates with β-D-galactopyranose in agarose polymers .
- Functional Properties: The anhydro ring enhances agarose’s gel strength by promoting helix formation. Gels with 1.5% agarose exhibit storage moduli (G') of ~50,000 Pa, surpassing κ-carrageenan (~20,000 Pa) . Methoxylation at the C6 position of β-D-galactopyranose or C2 of 3,6-anhydro-α-L-galactopyranose in agarose elevates melting temperatures (e.g., 120°C for Curdiea obesa agar) .
- Applications : Used in pharmaceuticals, microbiology (gel electrophoresis), and food industries as a gelling agent .
Carba-β-L-Galactopyranose (Carbasugar Analog)
- Structure : A carbocyclic analog where the ring oxygen is replaced by a methylene group (-CH₂-). Synthesized via chemoenzymatic routes using Rh/Al₂O₃-catalyzed hydrogenation and acid deprotection .
- Functional Properties :
- Yield : Up to 84% yield in multi-step syntheses .
Sulfated α-L-Galactopyranose (Ascidian Galactans)
- Structure: α-L-Galactopyranose residues sulfated at C3 or C4, forming branched polysaccharides in ascidians like Styela plicata and Ascidia nigra .
- Functional Properties :
- Applications: Investigated for biomedical applications, including drug delivery and immunomodulation .
6-Deoxy-2-O-Methyl-α-L-Galactopyranose
- Structure : A deoxygenated derivative with a methyl group at C2 and a missing hydroxyl at C6 .
- Functional Properties: Increased hydrophobicity compared to this compound. Potential use in glycomimetics and bacterial lectin inhibition studies .
Key Data Tables
Table 1: Structural and Functional Comparison of this compound Derivatives
Biological Activity
L-galactopyranose is a six-membered cyclic sugar that plays a significant role in various biological processes, particularly in plants and microorganisms. Its biological activity is largely tied to its involvement in the biosynthesis of important compounds such as ascorbic acid (vitamin C) and polysaccharides. This article explores the biological activities of this compound, supported by research findings, case studies, and data tables.
1. Biosynthesis of Ascorbic Acid
This compound Pathway
The L-galactose pathway is one of the primary routes for the biosynthesis of ascorbic acid in plants. This pathway converts D-fructose 6-phosphate into ascorbate through several enzymatic steps. Key enzymes involved include:
- Phosphomannose isomerase (PMI)
- GDP-D-mannose pyrophosphorylase (GMP)
- GDP-L-galactose phosphorylase (GGP)
- L-galactose dehydrogenase (GDH)
The GGP enzyme acts as a crucial control point in this pathway, influencing the overall production of ascorbate .
Table 1: Enzymes Involved in Ascorbate Biosynthesis
Enzyme | Function |
---|---|
PMI | Converts D-fructose 6-phosphate to GDP-D-mannose |
GMP | Converts GDP-D-mannose to GDP-L-galactose |
GGP | Converts GDP-L-galactose to L-galactose 1-P |
GDH | Converts L-galactose 1-P to ascorbate |
2. Role in Cell Wall Polysaccharide Synthesis
This compound is also integral to the synthesis of various polysaccharides that form plant cell walls. It contributes to the production of galactomannans and other structural polysaccharides, which are essential for maintaining cell integrity and function .
3. Immunological Implications
Recent studies have indicated that this compound derivatives exhibit immunomodulatory properties. For instance, sulfated galactans derived from agarophytes have shown potential anti-inflammatory and anticoagulant activities, which could be linked to their structural similarities with this compound .
Case Study: Immunomodulatory Effects
A study demonstrated that sulfated galactans from Porphyra yezoensis inhibited nitric oxide production in macrophages, suggesting a potential application in managing inflammatory conditions .
4. Clinical Relevance: Galactosemia
Galactosemia is a genetic disorder resulting from the inability to metabolize galactose properly, leading to elevated levels of galactose and its derivatives in the body. The presence of this compound can exacerbate symptoms in affected individuals, highlighting its clinical significance .
Table 2: Clinical Symptoms of Galactosemia
Symptom | Description |
---|---|
Jaundice | Yellowing of skin and eyes due to liver dysfunction |
Hepatomegaly | Enlarged liver due to toxic accumulation |
Weight Loss | Significant weight reduction |
5. Conclusion
This compound plays a multifaceted role in biological systems, particularly in plants where it is vital for ascorbate synthesis and cell wall structure. Its derivatives show promise in immunological applications, while its relevance in metabolic disorders like galactosemia underscores the need for continued research into its biological activities. Future studies should focus on elucidating the mechanisms through which this compound influences these biological processes and exploring its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for L-galactopyranose derivatives, and how do experimental conditions influence stereochemical outcomes?
- Methodology : this compound derivatives (e.g., carba-β-L-galactopyranose) are synthesized via multi-step pathways involving hydroxyl protection, epoxidation, and hydrogenation. For example, the use of 2,2-DMP and p-TSA for acetylation (93% yield) followed by MCPBA-mediated epoxidation ensures stereochemical control. Subsequent ring-opening with tert-butanol/water (pH 8) generates trans-dihydroxy intermediates (70% yield), critical for downstream functionalization .
- Key reagents : Rh/Al2O3 for hydrogenation, TBDMSOTf for hydroxyl protection, and LiAlH4 for deprotection.
Q. How is the structural identity of this compound validated in carbohydrate polymers like agarose?
- Methodology : Agarose, a heteropolysaccharide containing 3,6-anhydro-α-L-galactopyranose, is analyzed via NMR (e.g., and ) to confirm glycosidic linkages (β-1,4 and α-1,3). X-ray crystallography or enzymatic degradation (e.g., 3,6-anhydro-α-L-galactose dehydrogenase) further validates structural motifs .
Q. What enzymatic pathways degrade this compound-containing polysaccharides?
- Methodology : The enzyme 3,6-anhydro-α-L-galactose dehydrogenase (EC 1.2.1.92) catalyzes the NAD(P)+-dependent oxidation of 3,6-anhydro-α-L-galactopyranose to 3,6-anhydro-L-galactonate. This reaction is critical in red macroalgae polysaccharide degradation and is studied via kinetic assays and gene knockout models .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported enzymatic activities for this compound derivatives?
- Methodology : Discrepancies in enzyme kinetics (e.g., NAD+ vs. NADP+ specificity) are addressed through:
- Comparative assays under standardized pH and temperature conditions.
- Structural analysis of enzyme active sites (e.g., X-ray crystallography of Vibrio sp. EJY3 dehydrogenase).
- Validation via isotopic labeling (e.g., -HO) to track reaction intermediates .
Q. What challenges arise in achieving high-purity this compound for crystallographic studies?
- Methodology : Purity (>99%) is ensured via:
- Multi-step chromatography (e.g., HPLC with aminopropyl columns).
- Recrystallization in solvent systems like ethanol/water.
- Mass spectrometry (MS) and elemental analysis to detect trace impurities .
Q. How can computational models (e.g., GROMOS) improve the design of this compound-based biomaterials?
- Methodology : Molecular dynamics simulations using force fields (e.g., GROMOS 54A7) predict conformational stability of this compound in polymers. Parameters include:
- Terminal group assignments (e.g., -1-α-L-galactopyranose in carbohydrate chains).
- Solvent interactions (e.g., water mobility around hydroxyl groups) .
Q. What experimental designs mitigate side reactions during this compound functionalization?
- Methodology : Side reactions (e.g., over-oxidation) are minimized by:
- Controlled reagent stoichiometry (e.g., limiting MCPBA in epoxidation).
- In situ monitoring via FTIR or Raman spectroscopy.
- Use of scavengers (e.g., NaHCO) to quench reactive intermediates .
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DHVFOXMCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015855 | |
Record name | L-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39392-65-9 | |
Record name | L-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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